Isopropyl 2-amino-3-hydroxypropanoate hydrochloride
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Overview
Description
Isopropyl 2-amino-3-hydroxypropanoate hydrochloride, also known as isopropyl L-serinate hydrochloride, is a chemical compound with the molecular formula C6H14ClNO3 and a molecular weight of 183.63 g/mol . This compound is a derivative of L-serine, an amino acid, and is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2-amino-3-hydroxypropanoate hydrochloride typically involves the esterification of L-serine with isopropanol in the presence of hydrochloric acid. The reaction is carried out under inert atmosphere and room temperature conditions to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-amino-3-hydroxypropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amino alcohols.
Scientific Research Applications
Isopropyl 2-amino-3-hydroxypropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of amino acid metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of isopropyl 2-amino-3-hydroxypropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. Additionally, its structural similarity to L-serine allows it to participate in protein synthesis and other cellular functions .
Comparison with Similar Compounds
Isopropyl 2-amino-3-hydroxypropanoate hydrochloride can be compared with other similar compounds, such as:
Methyl 2-amino-3-hydroxypropanoate hydrochloride: Similar structure but with a methyl group instead of an isopropyl group.
Ethyl 2-amino-3-hydroxypropanoate hydrochloride: Similar structure but with an ethyl group instead of an isopropyl group.
Propyl 2-amino-3-hydroxypropanoate hydrochloride: Similar structure but with a propyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C6H14ClNO3 |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
propan-2-yl 2-amino-3-hydroxypropanoate;hydrochloride |
InChI |
InChI=1S/C6H13NO3.ClH/c1-4(2)10-6(9)5(7)3-8;/h4-5,8H,3,7H2,1-2H3;1H |
InChI Key |
ZQSBPSWEMOKULO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(CO)N.Cl |
Origin of Product |
United States |
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